
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with appropriate amine and esterification agents. One common method includes the use of methyl chloroformate and an amine under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal byproducts. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the amino group, leading to different reactivity and applications.
Nicotyrine: Contains a pyrrole ring but with a different substitution pattern, resulting in distinct biological activities.
Uniqueness
Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate is unique due to the presence of both an amino group and a methyl ester, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
methyl 2-amino-3-(1-methylpyrrol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-3-4-7(11)6-8(10)9(12)13-2/h3-5,8H,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWFDWKMUXXQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
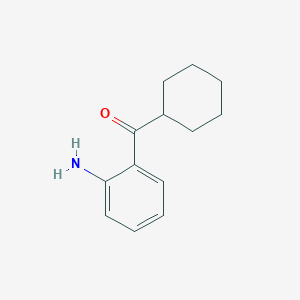
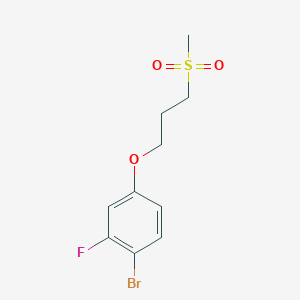
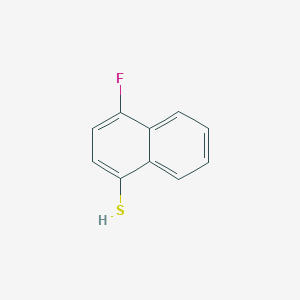
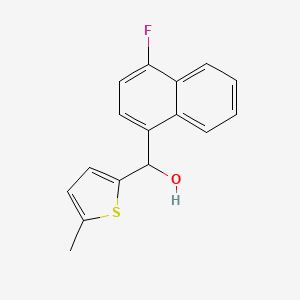
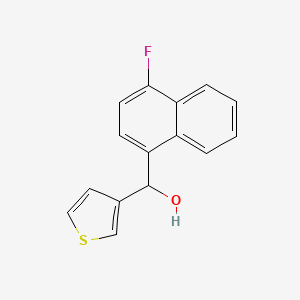
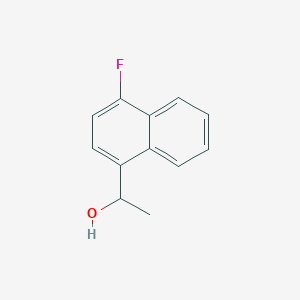
![(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7893266.png)
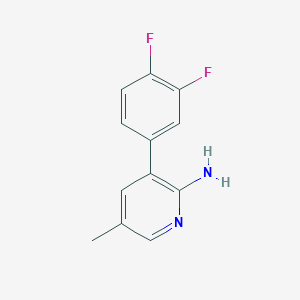
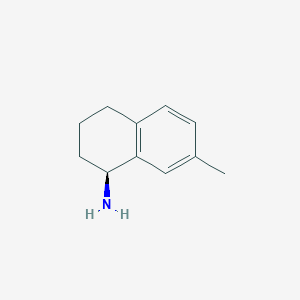
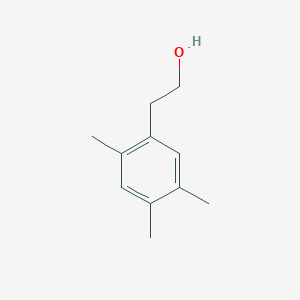
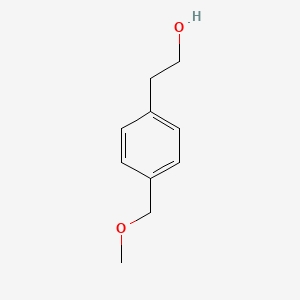
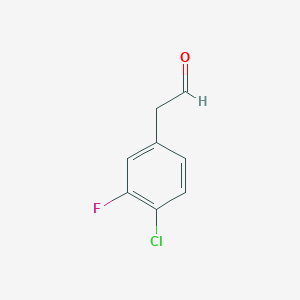
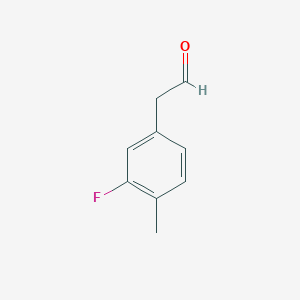
![N-[4-(Methylthio)phenyl]formamide](/img/structure/B7893306.png)
